molecular formula C5H11O4P B13997138 2-Dimethoxyphosphoryl-2-methyloxirane CAS No. 36432-35-6

2-Dimethoxyphosphoryl-2-methyloxirane

Cat. No.: B13997138
CAS No.: 36432-35-6
M. Wt: 166.11 g/mol
InChI Key: VMXHVPOWGYHFNI-UHFFFAOYSA-N
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Description

2-Dimethoxyphosphoryl-2-methyloxirane is an organophosphorus compound known for its unique chemical structure and reactivity. It is characterized by the presence of a phosphoryl group attached to an oxirane ring, making it a versatile intermediate in organic synthesis. The compound’s molecular formula is C5H11O4P, and it has a molecular weight of 166.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethoxyphosphoryl-2-methyloxirane typically involves the reaction of dimethyl phosphite with epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite anion attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Dimethoxyphosphoryl-2-methyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various phosphorylated derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Dimethoxyphosphoryl-2-methyloxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dimethoxyphosphoryl-2-methyloxirane involves its ability to interact with nucleophiles due to the electrophilic nature of the oxirane ring. The phosphoryl group enhances its reactivity, allowing it to form stable phosphorylated products. These interactions are crucial in its applications in organic synthesis and potential biological activity .

Comparison with Similar Compounds

    2-Dimethoxyphosphoryl-2-methylpentan-4-one: Known for its use in medicinal chemistry.

    2-Dimethoxyphosphoryl-2-methylbutane: Utilized in industrial applications.

Uniqueness: 2-Dimethoxyphosphoryl-2-methyloxirane stands out due to its unique combination of an oxirane ring and a phosphoryl group, which imparts distinct reactivity and versatility in various chemical reactions .

Properties

CAS No.

36432-35-6

Molecular Formula

C5H11O4P

Molecular Weight

166.11 g/mol

IUPAC Name

2-dimethoxyphosphoryl-2-methyloxirane

InChI

InChI=1S/C5H11O4P/c1-5(4-9-5)10(6,7-2)8-3/h4H2,1-3H3

InChI Key

VMXHVPOWGYHFNI-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)P(=O)(OC)OC

Origin of Product

United States

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